molecular formula C23H26O4 B11698919 5,7-dibutoxy-2-phenyl-4H-chromen-4-one

5,7-dibutoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11698919
M. Wt: 366.4 g/mol
InChI Key: HGFDSLZROUUCKN-UHFFFAOYSA-N
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Description

5,7-Dibutoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C23H26O4, is characterized by the presence of two butoxy groups at positions 5 and 7, a phenyl group at position 2, and a chromen-4-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibutoxy-2-phenyl-4H-chromen-4-one typically involves the reaction of appropriate substituted phenols with butyl bromide in the presence of a base to form the butoxy derivatives. This is followed by cyclization reactions to form the chromen-4-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibutoxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dibutoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease. Additionally, the compound’s antioxidant properties help in reducing oxidative stress by scavenging reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibutoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of butoxy groups, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

5,7-dibutoxy-2-phenylchromen-4-one

InChI

InChI=1S/C23H26O4/c1-3-5-12-25-18-14-21(26-13-6-4-2)23-19(24)16-20(27-22(23)15-18)17-10-8-7-9-11-17/h7-11,14-16H,3-6,12-13H2,1-2H3

InChI Key

HGFDSLZROUUCKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C(=C1)OCCCC)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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